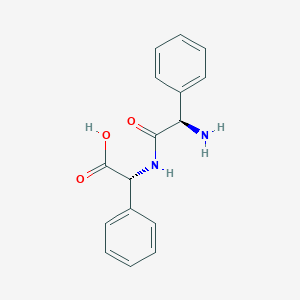
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- is a chiral amino acid derivative with two phenyl groups attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the desired stereochemistry is achieved . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives, which can be catalyzed by various reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of biocatalysts, such as threonine aldolases, has also been explored for the enantioselective synthesis of β-hydroxy-α-amino acids, starting from glycine and an aldehyde .
Chemical Reactions Analysis
Types of Reactions
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: This compound has potential therapeutic applications due to its structural similarity to biologically active peptides.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemical compounds
Mechanism of Action
The mechanism of action of Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- involves its interaction with specific molecular targets. In the central nervous system, glycine can bind to glycine receptors, which are neurotransmitter-gated ion channels. Binding of glycine to its receptor increases chloride conductance, leading to hyperpolarization and inhibition of neuronal firing . Additionally, glycine can interact with the NMDA receptor complex, modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Phenylalanine: An amino acid with a phenyl group attached to the α-carbon.
Tyrosine: Similar to phenylalanine but with an additional hydroxyl group on the phenyl ring.
Uniqueness
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- is unique due to the presence of two phenyl groups, which impart distinct steric and electronic properties. This structural feature makes it a valuable compound for studying chiral interactions and developing new synthetic methodologies .
Properties
CAS No. |
85635-36-5 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C16H16N2O3/c17-13(11-7-3-1-4-8-11)15(19)18-14(16(20)21)12-9-5-2-6-10-12/h1-10,13-14H,17H2,(H,18,19)(H,20,21)/t13-,14-/m1/s1 |
InChI Key |
UYKXJEVQVZFVPB-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(C2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















